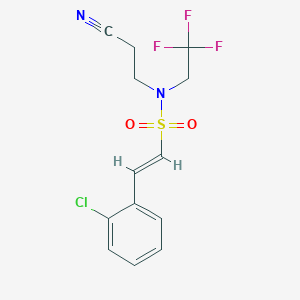
(E)-2-(2-Chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-Chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C13H12ClF3N2O2S and its molecular weight is 352.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-(2-Chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide is a compound with significant potential in medicinal chemistry. Its biological activities have been investigated in various studies, focusing on its interactions with biological targets and its therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the trifluoroethyl and cyanoethyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions such as hypertension and cancer.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. A study utilizing quantitative structure-activity relationship (QSAR) modeling demonstrated that derivatives of ethenesulfonamide significantly inhibited cancer cell proliferation. The model revealed that electronic and steric descriptors play crucial roles in determining the anticancer efficacy of these compounds .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. In vitro studies have indicated that it possesses antibacterial properties against various pathogens. For instance, derivatives similar to this compound were found to outperform standard antibiotics in inhibiting bacterial growth at certain concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase |
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of (E)-N-Aryl-2-ethene-sulfonamide derivatives, including the target compound. The results showed a significant reduction in cell viability in several cancer cell lines, indicating strong anticancer potential.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The target compound exhibited higher inhibition rates compared to traditional antibiotics at specified concentrations, suggesting its potential as a novel antimicrobial agent.
Propriétés
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2S/c14-12-5-2-1-4-11(12)6-9-22(20,21)19(8-3-7-18)10-13(15,16)17/h1-2,4-6,9H,3,8,10H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIGCRGUBVUQQO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)N(CCC#N)CC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)N(CCC#N)CC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














